molecular formula C22H19N3O2 B10844626 5,6-Bis-p-tolylamino-isoindole-1,3-dione

5,6-Bis-p-tolylamino-isoindole-1,3-dione

Cat. No.: B10844626
M. Wt: 357.4 g/mol
InChI Key: KSZXNFIEZNOXCC-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two p-tolylamino groups attached to the isoindole-1,3-dione core, which imparts unique chemical and biological properties.

Chemical Reactions Analysis

5,6-Bis-p-tolylamino-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of highly substituted isoindole-1,3-dione derivatives .

Mechanism of Action

The mechanism of action of 5,6-Bis-p-tolylamino-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, where it binds to the allosteric binding site and modulates the receptor’s activity . This interaction is believed to be responsible for its potential antipsychotic effects. Additionally, the compound has been shown to inhibit the aggregation of β-amyloid protein, which is implicated in the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

5,6-Bis-p-tolylamino-isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione and 2-(p-tolylamino-methyl)-isoindole-1,3-dione . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of nitro groups in 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione can enhance its oxidative properties, while the absence of such groups in 2-(p-tolylamino-methyl)-isoindole-1,3-dione may result in different reactivity patterns . The unique combination of p-tolylamino groups in this compound imparts distinct chemical and biological properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

5,6-bis(4-methylanilino)isoindole-1,3-dione

InChI

InChI=1S/C22H19N3O2/c1-13-3-7-15(8-4-13)23-19-11-17-18(22(27)25-21(17)26)12-20(19)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26,27)

InChI Key

KSZXNFIEZNOXCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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